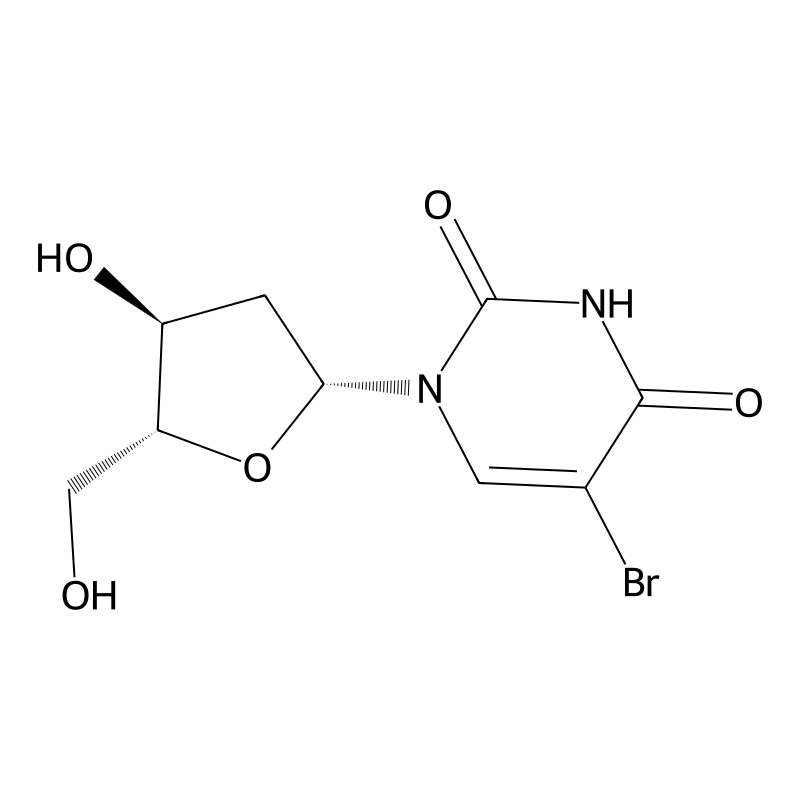

5-Bromo-2'-deoxyuridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water 10 - 20 (mg/mL)

Dimethylacetamide ~ 200 (mg/mL)

1 N NaOH > 400 (mg/mL)

Dimethylsulfoxide ~ 160 (mg/mL)

Acetone ~ 4 (mg/mL)

Synonyms

Canonical SMILES

Isomeric SMILES

-Bromo-2'-deoxyuridine (BrdU) in Cell Proliferation Studies

BrdU is a vital tool in scientific research, particularly for studying cell proliferation. Its chemical structure closely resembles thymidine, a natural building block of DNA. However, BrdU contains a bromine atom instead of a methyl group in its structure. This slight difference allows BrdU to be incorporated into newly synthesized DNA during the cell cycle's S-phase (DNA replication phase) .

Here's how BrdU aids in cell proliferation research:

Tracking Dividing Cells

Since BrdU gets incorporated into the DNA of replicating cells, it acts as a marker for identifying and quantifying these dividing cells. Researchers can then use BrdU-specific antibodies to detect its presence in the cell's DNA. These antibodies often come conjugated with fluorescent tags, allowing visualization of BrdU incorporation through techniques like flow cytometry or fluorescence microscopy .

Understanding Cell Signaling and Proliferation

BrdU incorporation can be used to study various factors that influence cell proliferation. By measuring BrdU levels, researchers can assess how different stimuli, drugs, or genetic modifications affect a cell's ability to divide .

Additional Applications of BrdU in Research

While BrdU's primary use is in cell proliferation studies, it has applications in other research areas:

Neurogenesis Studies

BrdU can be used to investigate neurogenesis, the generation of new neurons. By administering BrdU to an organism and then analyzing brain tissue for BrdU incorporation, researchers can identify areas with ongoing neurogenesis .

Genetic Research

Although not as common, BrdU can be used as a mutagen in genetic studies. Due to its structural similarity to thymidine, incorporating BrdU into DNA can sometimes lead to errors during DNA replication, resulting in mutations .

5-Bromo-2'-deoxyuridine is a synthetic nucleoside analog of thymidine, characterized by the presence of a bromine atom at the 5-position of the uracil base. Its molecular formula is , with a molecular weight of approximately 307.13 g/mol. This compound appears as a white crystalline powder and is soluble in water, with a solubility range of 10 to 50 mg/mL at room temperature . It is commonly used in biological research to study cell proliferation and DNA synthesis due to its ability to be incorporated into newly synthesized DNA strands during cell division.

BrdU's primary mechanism of action involves its incorporation into replicating DNA during cell division. This allows researchers to identify and quantify proliferating cells by detecting the presence of BrdU in their DNA using specific antibodies []. BrdU incorporation can be further analyzed with techniques like flow cytometry or immunofluorescence microscopy [].

As a thymidine analog, 5-Bromo-2'-deoxyuridine is primarily utilized in cell biology for labeling proliferating cells. When cells incorporate this compound during DNA synthesis, it allows researchers to track cell division through various detection methods, including immunofluorescence and flow cytometry. Studies have shown that it can induce mutagenic effects in experimental models, highlighting its role in cancer research and studies on DNA repair mechanisms . Furthermore, it has been implicated in studies assessing the effects of oxidative stress on DNA integrity .

5-Bromo-2'-deoxyuridine can be synthesized through several methods, typically involving bromination of 2'-deoxyuridine. One common approach involves the reaction of 2'-deoxyuridine with brominating agents such as phosphorus tribromide or N-bromosuccinimide under controlled conditions to ensure selective bromination at the 5-position. The reaction conditions must be optimized to minimize by-products and maximize yield .

The primary applications of 5-Bromo-2'-deoxyuridine include:

- Cell Proliferation Studies: Used extensively in assays to measure cell growth and proliferation rates.

- Cancer Research: Investigating mechanisms of tumor growth and response to therapies.

- DNA Repair Studies: Understanding how cells repair DNA damage and the role of specific enzymes.

- Toxicology: Assessing the mutagenic potential of environmental agents on cellular DNA.

It is important to note that while it has significant utility in laboratory settings, it is not approved for use in food or drug products due to safety concerns .

Research has demonstrated that 5-Bromo-2'-deoxyuridine interacts with various biological systems. For example, studies have shown that it can enhance the effects of certain chemotherapeutic agents by increasing DNA damage in cancer cells. Additionally, its incorporation into DNA can lead to mutations that are useful for studying genetic stability and repair processes . Interaction studies often focus on its effects when combined with oxidative agents or other DNA-damaging compounds.

Several compounds are structurally related to 5-Bromo-2'-deoxyuridine, each with unique properties:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2'-Deoxyuridine | Thymidine analog | Lacks halogen substitution; used as a standard nucleoside. |

| Bromodeoxyuridine | Identical base | Commonly used synonym; often abbreviated as BrdU. |

| 5-Iodo-2'-deoxyuridine | Iodine instead of bromine | Used similarly for cell proliferation studies but may have different biological effects. |

| 5-Fluoro-2'-deoxyuridine | Fluorine substitution | Often used in cancer therapy due to its cytotoxic properties. |

Uniqueness: The presence of a bromine atom distinguishes 5-Bromo-2'-deoxyuridine from other nucleosides, affecting its incorporation into DNA and subsequent biological activity, making it particularly valuable for research focused on mutagenesis and cell proliferation.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -0.29

Decomposition

Appearance

Melting Point

187-189 °C

Storage

UNII

GHS Hazard Statements

H340 (82.35%): May cause genetic defects [Danger Germ cell mutagenicity];

H341 (13.73%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H361 (82.35%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The halogenated pyrimidine analogs, bromodeoxyuridine (BUdR) and iododeoxyuridine (IUdR) have been recognized as potential clinical radiosensitizers for over two decades. In vivo and in vitro experimental studies document that radiosensitization is directly dependent on the amount of thymidine replacement in DNA by these analogs. ...

Carcinogenicity has not been demonstrated; in fact, it is a useful agent in the treatment of neoplasms because it sensitizes tumor cells to the lethal effects of X-rays to a greater degree than normal tissue cells.

Antineoplastic adjunct (radiosensitizer); diagnostic aid (tumor cell label for cytokinetic analysis).

For more Therapeutic Uses (Complete) data for BROMODEOXYURIDINE (9 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

5-Bromodeoxyuridine induces a senescence-like phenomenon in mammalian cells. This effect was dramatically potentiated by AT-binding ligands such as distamycin A, netropsin, and Hoechst 33258. The genes most remarkably affected by these ligands include the widely used senescence-associated genes and were located on or nearby Giemsa-dark bands of human chromosomes. /The authors/ hypothesize that AT-rich scaffold/nuclear matrix attachment region sequences are involved in this phenomenon. In fact, upon substitution of thymine with 5-bromouracil, a rat S/MAR sequence reduced its degree of bending and became insensitive to cancellation of the bending by distamycin A. The S/MAR sequence containing 5-bromouracil also bound more tightly to nuclear scaffold proteins in vitro and this binding was not inhibited by distamycin A. Under the same conditions, the S/MAR sequence containing thymine easily dissociated from the nuclear scaffold proteins. Taken together, the synergistic induction of the genes may be explained not only by opening of condensed chromatin by distamycin A but also by increase in the binding of 5-bromouracil-containing S/MAR sequences to the nuclear scaffolds.

An ectopic gene integrated in the host genome is occasionally silenced due to a position effect of its adjacent chromatin structure. /The authors/ found that 5-bromodeoxyuridine clearly activated such a transgene in HeLa cells. The transgene was also activated to various degrees by inhibitors of histone deacetylase, DNA topoisomerases, or DNA methyltransferase. The peptide antibiotic distamycin A potentiated markedly the effect of 5-bromodeoxyuridine. Transient expression of an artificial AT-hook protein termed MATH20 also potentiated its effect although significantly activated the transgene alone. Since distamycin A and MATH20 are able to displace histone H1 and other DNA-binding proteins bound to specific AT-rich sequences by a dominant, mutually exclusive fashion, these results suggest that 5-bromodeoxyuridine targets such an AT-rich sequence located adjacent to the silenced transgene, resulting in chromatin accessibility.

5-Bromodeoxyuridine (BrdU) universally induces a senescence-like phenomenon in mammalian cells. To assess this phenomenon at the level of gene expression, /the authors/ constructed a PCR-based subtractive cDNA library enriched for mRNA species that immediately increase by administration of BrdU to HeLa cells. Candidate cDNA clones were isolated by differential colony hybridization, and then positive clones were identified by Northern blot analysis. Sequencing analysis revealed that the identified cDNA species were classified into three groups: widely used senescence-markers, known species whose relevance to senescence is yet to be reported, and known or novel ESTs. As expected, the majority of them showed an increase in expression in senescent human diploid fibroblasts. These results suggest that similar mechanisms operate in the regulation of BrdU-induced genes and senescence-associated genes.

For more Mechanism of Action (Complete) data for BROMODEOXYURIDINE (7 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

BrdU is absorbed from the gastrointestinal tract following parenteral injection and is presumably absorbed transplacentally (because of its teratogenic effects).

Distribution and pharmacokinetics: Intra-arterial injection of BrdU into rodents results in extensive degradation... . Most of the portion which is not so degraded is incorporated into DNA of various tissues, particularly the colon, stomach, bone marrow, and spleen. The label of intraperitoneally injected deuterated BrdU in pregnant mice is also found in the liver of both mothers and embryos.

BrdU tablets were implanted subcutaneously in rats, and BrdU concentrations were determined in the serum. Within 5 hr peak concentrations of 10 ug BrdU/mL blood were reached. ... With the use of agar-coated tablets, BrdU concentrations in the blood were reduced by half, and no peak concentration was found. ...

Metabolism Metabolites

5-bromodeoxyuridine is phosphorylated by thymidine kinase to produce 5-bromodeoxyuridine-phosphate. (L626)

Wikipedia

Drug Warnings

During a clinical Phase I study of bromodeoxyuridine (BUdR) as a radiation sensitizer ... the normal and malignant cells that incorporated the BUdR /were identified/. BUdR was infused for up to 14 days and the in vivo incorporation of BUdR into DNA was assessed using an immunohistochemical technique and a monoclonal antibody directed against BUdR. BUdR was identified in 50% of breast cancer cells and 10% of cells in a malignant melanoma. BUdR was also found in the basal layer of the normal epidermis and in 50% of cells in the marrow. The incorporation of BUdR into cells in the epidermis and marrow may produce the phototoxicity and myelosuppression observed in patients treated with BUdR. ...

Twelve patients were treated with continuous intravenous (24-hour) infusions of bromodeoxyuridine (BUdR) at 650 or 1,000 mg/sq m/d for up to two weeks. Myelosuppression, especially thrombocytopenia, was the major systemic toxicity and limited the infusion period to nine to 14 days. However, bone marrow recovery occurred within seven to ten days, allowing for a second infusion in most patients. Local toxicity (within the radiation field) was minimal, with the exception of one of four patients, who underwent abdominal irradiation. Pharmacology studies revealed a steady-state arterial plasma level of 6 X 10-7 mol/L and 1 X 10-6 mol/L during infusion of 650 and 1,000 mg/sq m/d, respectively. In vivo BUdR uptake into normal bone marrow was evaluated in two patients by comparison of preinfusion and postinfusion in vitro radiation survival curves of marrow CFUc with enhancement ratios (D0-pre/D0-post) of 1.8 (with 650 mg/sq m/d) and 2.5 (with 1,000 mg/sq m/d). In vivo BUdR incorporation into normal skin and tumor cells using an anti-BUdR monoclonal antibody and immunohistochemistry was demonstrated in biopsies from three patients revealing substantially less cellular incorporation into normal skin (less than 10%) compared with tumor (up to 50% to 70%). We conclude that local and systemic toxicity of continuous infusion of BUdR at 1,000 mg/sq m/d for approximately two weeks is tolerable. The observed normal tissue toxicity is comparable with our previous clinical experience with intermittent (12 hours every day for two weeks) infusions of BUdR. Theoretically, a constant infusion should allow for greater incorporation of BUdR into cycling tumor cells and thus, for further enhancement of radiosensitization.

... 12 hours of BUdR at a dose of 800-1,000 mg/sq m for five days a week was given to 23 patients with primary and secondary malignant brain tumors during radiation therapy. Radiation therapy was planned at a weekly dose of 10 Gy for five to six weeks. Fifteen patients received 1,000 mg/sq m of BUdR; six of them tolerated more than three weeks of treatment. In eight patients given doses of 800 mg/sq m, five patients tolerated more than three weeks. The most remarkable toxic effects were myelosuppression and stomatitis, which were major obstacles to maintaining the schedule.

It is cytotoxic, strongly teratogenic, and mutagenic in some test systems.

Methods of Manufacturing

Treatment of an aqueous solution of /deoxyuridine/ with saturated bromine water at 0 °C followed by removal of excess /bromine/ by suction, concentration at 30 °C, refluxing with /ethanol/, concentration at <35 °C, and crystallization from absolute /ethanol/ gave 60% /5-bromodeoxyuridine/ (purity 99%).

General Manufacturing Information

Clinical Laboratory Methods

Analyte: broxuridine; matrix: plasma; procedure: high-performance liquid chromatography

Analysis: The method of choice is high-performance liquid chromatography which allows for the separation of BrdU from its metabolites and their separate quantitation.

Analyte: bromouracil; matrix: biological fluid (blood, urine); procedure: high-performance liquid chromatography

Storage Conditions

Interactions

Stability Shelf Life

Bulk: The bulk drug should be stored in tightly closed containers at controlled room temperature. Solution: BUdR solutions (0.5 and 25 mg/mL) are stable for at least seven days at room temperature.

Dates

2: Hendrickson ML, Zutshi I, Wield A, Kalil RE. Nestin Expression and In Vivo Proliferative Potential of Tanycytes and Ependymal Cells Lining the Walls of the Third Ventricle in the Adult Rat Brain. Eur J Neurosci. 2018 Jan 23. doi: 10.1111/ejn.13834. [Epub ahead of print] PubMed PMID: 29359828.

3: Yu Y, Wang Z, Sun D, Zhou X, Wei X, Hou W, Ding Y, Ma Y, Hou Y. miR-671 promotes prostate cancer cell proliferation by targeting tumor suppressor SOX6. Eur J Pharmacol. 2018 Jan 16. pii: S0014-2999(18)30023-2. doi: 10.1016/j.ejphar.2018.01.016. [Epub ahead of print] PubMed PMID: 29355560.

4: Bang WS, Kim KT, Seo YJ, Cho DC, Sung JK, Kim CH. Curcumin Increase the Expression of Neural Stem/Progenitor Cells and Improves Functional Recovery after Spinal Cord Injury. J Korean Neurosurg Soc. 2018 Jan;61(1):10-18. doi: 10.3340/jkns.2017.0203.003. Epub 2017 Dec 29. PubMed PMID: 29354231; PubMed Central PMCID: PMC5769840.

5: Tsuji M, Tanaka T, Nagashima R, Sagisaka Y, Tousen Y, Nishide Y, Ishimi Y, Ishimi Y. Effect of daidzein and equol on DNA replication in MCF-7 cells. J Biochem. 2018 Jan 15. doi: 10.1093/jb/mvy006. [Epub ahead of print] PubMed PMID: 29346578.

6: Li FX, Wang J, Ma YY. [CCN3 regulates the proliferation and apoptosis in periodontal ligament fibroblasts]. Shanghai Kou Qiang Yi Xue. 2017 Oct;26(5):504-509. Chinese. PubMed PMID: 29308511.

7: Estensoro I, Pérez-Cordón G, Sitjà-Bobadilla A, Piazzon MC. Bromodeoxyuridine DNA labelling reveals host and parasite proliferation in a fish-myxozoan model. J Fish Dis. 2017 Dec 19. doi: 10.1111/jfd.12765. [Epub ahead of print] PubMed PMID: 29265424.

8: Giri PK, Lu Y, Lei S, Li W, Zheng J, Lu H, Chen X, Liu Y, Zhang P. Pretreatment with minocycline improves neurogenesis and behavior performance after midazolam exposure in neonatal rats. Neuroreport. 2017 Dec 18. doi: 10.1097/WNR.0000000000000937. [Epub ahead of print] PubMed PMID: 29256977.

9: Liang HM, Geng LJ, Shi XY, Zhang CG, Wang SY, Zhang GM. By up-regulating μ- and δ-opioid receptors, neuron-restrictive silencer factor knockdown promotes neurological recovery after ischemia. Oncotarget. 2017 May 23;8(60):101012-101025. doi: 10.18632/oncotarget.18195. eCollection 2017 Nov 24. PubMed PMID: 29254142; PubMed Central PMCID: PMC5731852.

10: Zhou WJ, Yang HL, Chang KK, Meng Y, Wang MY, Yuan MM, Li MQ, Xie F. Human thymic stromal lymphopoietin promotes the proliferation and invasion of cervical cancer cells by downregulating microRNA-132 expression. Oncol Lett. 2017 Dec;14(6):7910-7916. doi: 10.3892/ol.2017.7260. Epub 2017 Oct 23. PubMed PMID: 29250181; PubMed Central PMCID: PMC5727586.

11: Shuang T, Fu M, Yang G, Wu L, Wang R. The interaction of IGF-1/IGF-1R and hydrogen sulfide on the proliferation of mouse primary vascular smooth muscle cells. Biochem Pharmacol. 2017 Dec 14. pii: S0006-2952(17)30721-9. doi: 10.1016/j.bcp.2017.12.009. [Epub ahead of print] PubMed PMID: 29248598.

12: Robertson BA, Rathbone L, Cirillo G, D'Eath RB, Bateson M, Boswell T, Wilson PW, Dunn IC, Smulders TV. Food restriction reduces neurogenesis in the avian hippocampal formation. PLoS One. 2017 Dec 6;12(12):e0189158. doi: 10.1371/journal.pone.0189158. eCollection 2017. PubMed PMID: 29211774; PubMed Central PMCID: PMC5718509.

13: Han NR, Moon PD, Ryu KJ, Kim NR, Kim HM, Jeong HJ. Inhibitory effect of naringenin via IL-13 level regulation on thymic stromal lymphopoietin-induced inflammatory reactions. Clin Exp Pharmacol Physiol. 2017 Nov 29. doi: 10.1111/1440-1681.12880. [Epub ahead of print] PubMed PMID: 29193236.

14: Li C, Zhang B, Zhu Y, Li Y, Liu P, Gao B, Tian S, Du L, Bai YL. Post-stroke Constraint-induced Movement Therapy Increases Functional Recovery, Angiogenesis, and Neurogenesis with Enhanced Expression of HIF-1α and VEGF. Curr Neurovasc Res. 2017 Nov 28. doi: 10.2174/1567202614666171128120558. [Epub ahead of print] PubMed PMID: 29189156.

15: Nguemeni C, McDonald MW, Jeffers MS, Livingston-Thomas J, Lagace D, Corbett D. Short- and Long-term Exposure to Low and High Dose Running Produce Differential Effects on Hippocampal Neurogenesis. Neuroscience. 2018 Jan 15;369:202-211. doi: 10.1016/j.neuroscience.2017.11.026. Epub 2017 Nov 22. PubMed PMID: 29175485.

16: Xu CH, Liu Y, Xiao LM, Guo CG, Zheng SY, Zeng EM, Li DH. Dihydroartemisinin treatment exhibits antitumor effects in glioma cells through induction of apoptosis. Mol Med Rep. 2017 Dec;16(6):9528-9532. doi: 10.3892/mmr.2017.7832. Epub 2017 Oct 19. PubMed PMID: 29152657.

17: Gao J, Bai H, Li Q, Li J, Wan F, Tian M, Li Y, Song Y, Zhang J, Si Y. In vitro investigation of the mechanism underlying the effect of ginsenoside on the proliferation and differentiation of neural stem cells subjected to oxygen-glucose deprivation/reperfusion. Int J Mol Med. 2018 Jan;41(1):353-363. doi: 10.3892/ijmm.2017.3253. Epub 2017 Nov 13. PubMed PMID: 29138802; PubMed Central PMCID: PMC5746305.

18: Das D, Bang S, Zhang S, Noh I. Bioactive Molecules Release and Cellular Responses of Alginate-Tricalcium Phosphate Particles Hybrid Gel. Nanomaterials (Basel). 2017 Nov 14;7(11). pii: E389. doi: 10.3390/nano7110389. PubMed PMID: 29135939; PubMed Central PMCID: PMC5707606.

19: Swanson MEV, Murray HC, Oliver MH, Waldvogel HJ, Firth EC, Curtis MA. Imposed running exercise does not alter cell proliferation in the neurogenic niches of young lambs. J Anim Sci. 2017 Oct;95(10):4381-4390. doi: 10.2527/jas2017.1710. PubMed PMID: 29108047.

20: Pandey H, Talukdar A, Gangte JS, Gupta SD, Chandra NC. Cholesterol homeostasis and cell proliferation by mitogenic homologs: insulin, benzo-α-pyrene and UV radiation. Cell Biol Toxicol. 2017 Nov 3. doi: 10.1007/s10565-017-9415-8. [Epub ahead of print] PubMed PMID: 29101605.